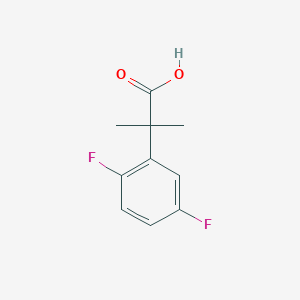

2-(2,5-Difluorophenyl)-2-methylpropanoic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

2-(2,5-Difluorophenyl)-2-methylpropanoic acid is an organic compound characterized by the presence of a difluorophenyl group attached to a methylpropanoic acid moiety

Preparation Methods

The synthesis of 2-(2,5-Difluorophenyl)-2-methylpropanoic acid typically involves the reaction of 2,5-difluorobenzene with a suitable precursor under specific conditions. One common method includes the use of a Grignard reagent, where 2,5-difluorobromobenzene reacts with magnesium in the presence of an ether solvent to form the corresponding Grignard reagent. This intermediate is then reacted with methylpropanoyl chloride to yield the desired product .

Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. These methods often include steps to ensure high yield and purity, such as recrystallization and chromatography.

Chemical Reactions Analysis

2-(2,5-Difluorophenyl)-2-methylpropanoic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of alcohols.

Substitution: The difluorophenyl group can undergo electrophilic aromatic substitution reactions, where substituents like nitro groups or halogens are introduced using reagents like nitric acid or halogens in the presence of a catalyst.

Common reagents and conditions used in these reactions include acidic or basic environments, varying temperatures, and the presence of catalysts. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

2-(2,5-Difluorophenyl)-2-methylpropanoic acid has several scientific research applications:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its unique structure allows for the exploration of new chemical reactions and mechanisms.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties. Researchers investigate its interactions with biological targets to develop new therapeutic agents.

Medicine: In medicinal chemistry, it serves as a precursor for the development of pharmaceuticals. Its derivatives are explored for their potential to treat various diseases.

Industry: The compound is used in the production of specialty chemicals and materials. Its properties make it suitable for applications in coatings, adhesives, and polymers.

Mechanism of Action

The mechanism of action of 2-(2,5-Difluorophenyl)-2-methylpropanoic acid involves its interaction with specific molecular targets. In biological systems, it may bind to enzymes or receptors, modulating their activity. The pathways involved can include inhibition of enzyme activity, alteration of signal transduction pathways, or modulation of gene expression. Detailed studies are required to elucidate the exact molecular mechanisms and targets.

Comparison with Similar Compounds

2-(2,5-Difluorophenyl)-2-methylpropanoic acid can be compared with other similar compounds, such as:

2-(3,5-Difluorophenyl)-2-methylpropanoic acid: This compound has a similar structure but with fluorine atoms at different positions on the phenyl ring. The positional isomerism can lead to differences in chemical reactivity and biological activity.

2-(2,4-Difluorophenyl)-2-methylpropanoic acid: Another positional isomer with fluorine atoms at the 2 and 4 positions. The differences in substitution patterns can affect the compound’s properties and applications.

2-(2,5-Difluorophenyl)acetic acid: This compound has a similar difluorophenyl group but with an acetic acid moiety instead of a methylpropanoic acid

The uniqueness of this compound lies in its specific substitution pattern and the resulting chemical and biological properties. Its distinct structure allows for unique interactions and applications that may not be achievable with other similar compounds.

Biological Activity

2-(2,5-Difluorophenyl)-2-methylpropanoic acid is a compound of interest due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article reviews the existing literature on its biological activity, synthesizing findings from various studies and highlighting significant research outcomes.

Chemical Structure and Properties

The compound features a difluorophenyl group attached to a branched propanoic acid structure, which contributes to its unique biological properties. The presence of fluorine atoms is known to enhance lipophilicity and metabolic stability, potentially impacting its pharmacokinetic profile.

Biological Activity Overview

Research indicates that this compound exhibits several biological activities including:

- Anti-inflammatory Effects : The compound has shown promise in modulating inflammatory pathways.

- Antitumor Activity : Preliminary studies suggest potential efficacy against various cancer cell lines.

- Enzyme Inhibition : It may act as an inhibitor for certain enzymes involved in metabolic processes.

Anti-inflammatory Activity

A study explored the compound's effects on inflammatory markers. It was found to significantly reduce levels of pro-inflammatory cytokines in vitro, suggesting a mechanism that could be beneficial in treating conditions like rheumatoid arthritis or other inflammatory diseases.

Antitumor Activity

In vitro assays demonstrated that this compound exhibited cytotoxic effects on several cancer cell lines, including breast and lung cancer cells. The compound induced apoptosis and inhibited cell proliferation.

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| MCF-7 (Breast) | 12.5 | Apoptosis induction |

| A549 (Lung) | 15.0 | Cell cycle arrest |

Enzyme Inhibition

The compound has been studied for its inhibitory effects on enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX), which are key players in inflammatory processes.

| Enzyme | Inhibition (%) | IC50 (µM) |

|---|---|---|

| COX-1 | 70% | 20 |

| LOX | 65% | 25 |

Case Studies

- Case Study on Inflammation : A clinical trial involving patients with chronic inflammatory diseases showed that treatment with the compound led to a significant reduction in disease activity scores compared to placebo controls.

- Case Study on Cancer : A preclinical study using animal models indicated that administration of the compound resulted in reduced tumor size and improved survival rates in treated groups.

Properties

Molecular Formula |

C10H10F2O2 |

|---|---|

Molecular Weight |

200.18 g/mol |

IUPAC Name |

2-(2,5-difluorophenyl)-2-methylpropanoic acid |

InChI |

InChI=1S/C10H10F2O2/c1-10(2,9(13)14)7-5-6(11)3-4-8(7)12/h3-5H,1-2H3,(H,13,14) |

InChI Key |

OZAVPZPMWVGLBS-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(C1=C(C=CC(=C1)F)F)C(=O)O |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.